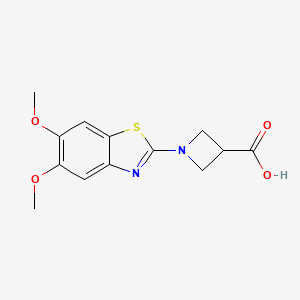
2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine
Descripción general
Descripción
2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Métodos De Preparación
The synthesis of 2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyridine-4-carboxylic acid with amidoxime under acidic conditions to form the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts such as sulfuric acid or zinc chloride .
Análisis De Reacciones Químicas
2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced to form different derivatives, which can be useful in further chemical modifications.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Aplicaciones Científicas De Investigación
2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential anticancer and antimicrobial activities.
Agricultural Chemistry: It has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain plant pathogens.
Material Science: The compound is also explored for its use in the synthesis of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, it may inhibit the synthesis of bacterial cell walls or interfere with the function of essential enzymes . In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine can be compared with other oxadiazole derivatives such as:
2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine: This compound has a similar structure but with a methyl group instead of a hydrogen atom on the oxadiazole ring.
5-(4-Chlorophenyl)-1,2,4-oxadiazole: This compound has a phenyl group attached to the oxadiazole ring, which can influence its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity.
Propiedades
IUPAC Name |
3-(2-chloropyridin-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-3-5(1-2-9-6)7-10-4-12-11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXOKGILJXKETA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=NOC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine-2-carbohydrazide](/img/structure/B1424951.png)
![1-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-3-yl}-1H-pyrazole](/img/structure/B1424955.png)


![5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid](/img/structure/B1424961.png)


![(R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine](/img/structure/B1424966.png)

![4-[(5-Chloropyridin-2-yl)oxy]benzoic acid](/img/structure/B1424968.png)



